molecular formula C6H9N3 B1526504 3-Cyclopropyl-1H-pyrazol-4-amine CAS No. 1247657-03-9

3-Cyclopropyl-1H-pyrazol-4-amine

Cat. No.: B1526504
CAS No.: 1247657-03-9
M. Wt: 123.16 g/mol
InChI Key: KIFCKADBPUQWKZ-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1H-pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of a cyclopropyl group at the 3-position and an amino group at the 4-position of the pyrazole ring imparts unique chemical and biological properties to this compound.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with proteins such as theSerine/threonine-protein kinase/endoribonuclease IRE1 and Calcium/calmodulin-dependent protein kinase type II subunit beta . These proteins play crucial roles in various cellular processes, including signal transduction, cell growth, and differentiation.

Pharmacokinetics

Similar compounds have been found to have varying degrees of absorption, distribution, metabolism, and excretion . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropyl hydrazine with 1,3-diketones or β-keto esters under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes often use continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclopropyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and receptor ligand.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and materials science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-1H-pyrazol-4-amine is unique due to the presence of the cyclopropyl group, which imparts steric hindrance and influences the compound’s reactivity and biological activity. This structural feature distinguishes it from other aminopyrazoles and contributes to its specific applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

5-cyclopropyl-1H-pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-5-3-8-9-6(5)4-1-2-4/h3-4H,1-2,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFCKADBPUQWKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247657-03-9
Record name 3-cyclopropyl-1H-pyrazol-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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